2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide
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Overview
Description
2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound that features a variety of functional groups, including oxadiazole, naphthyridine, and acetamide moieties
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Compounds with oxadiazole and naphthyridine structures often interact with various enzymes and receptors in the body. For example, indole derivatives, which share some structural similarities with these compounds, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction between these compounds and their targets typically involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
The affected pathways would depend on the specific targets of these compounds. For instance, if the compounds were to interact with enzymes involved in inflammatory responses, they could potentially influence the pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would be influenced by various factors, including their chemical structure, solubility, and stability. For example, the presence of methoxy and methyl groups could potentially enhance their lipophilicity, which might improve their absorption and distribution .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific mode of action. If they were to inhibit a particular enzyme, for instance, this could lead to a decrease in the production of certain biochemicals, potentially altering cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemicals could influence the action, efficacy, and stability of these compounds. For example, certain conditions might enhance or inhibit their interaction with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The naphthyridine core can be synthesized via a condensation reaction involving a suitable aldehyde and amine. The final step involves the coupling of the oxadiazole and naphthyridine intermediates with N-methyl-N-phenylacetamide under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
What sets 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-methyl-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-17-9-14-21-24(34)22(27-29-25(30-36-27)18-10-12-20(35-3)13-11-18)15-32(26(21)28-17)16-23(33)31(2)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAHXDUQUKRFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N(C)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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